4-Methoxy-2-phenoxynicotinonitrile

Vue d'ensemble

Description

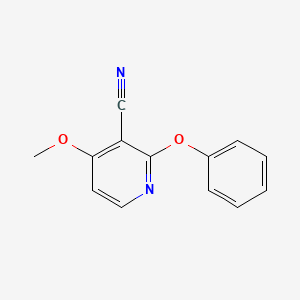

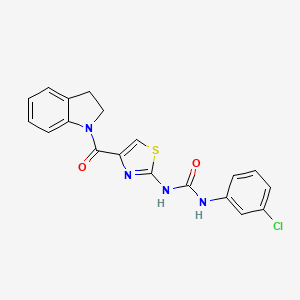

4-Methoxy-2-phenoxynicotinonitrile is an organic compound with the molecular formula C13H10N2O2 . It has an average mass of 226.231 Da and a mono-isotopic mass of 226.074234 Da .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-phenoxynicotinonitrile consists of a pyridine core flanked by two phenyl rings . Key interactions, such as π–π stacking and H⋯X contacts, play a crucial role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-2-phenoxynicotinonitrile are not available, related compounds like 4-methoxy-2-nitroaniline have been studied. For instance, 4-methoxy-2-nitroaniline was completely decomposed in a Fenton oxidation process .Applications De Recherche Scientifique

Synthesis and Characterization

4-Methoxy-2-phenoxynicotinonitrile and its derivatives have been a subject of interest in various synthesis and characterization studies. It has been used as a base for synthesizing novel compounds due to its stability and reactivity. For instance, compounds like 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol have been synthesized from related compounds and characterized using different spectroscopic methods. These compounds have shown potential in various applications due to their chemical properties (Sukria et al., 2020).

Anticancer Potential

Certain derivatives of 4-Methoxy-2-phenoxynicotinonitrile have been investigated for their anticancer properties. For instance, studies on compounds like 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile have been conducted to understand their reactivity and potential as anticancer agents. Spectroscopic studies along with molecular docking studies suggest that these compounds might act as potential anticancer agents (Eşme, 2021).

Photovoltaic Applications

Some derivatives of 4-Methoxy-2-phenoxynicotinonitrile have been explored for their applications in photovoltaics. For example, a derivative, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, was synthesized and its photovoltaic performance in dye‐sensitized solar cells (DSSCs) was investigated. It was found to have a higher molar extinction coefficient than some standard dyes and showed promising efficiency in DSSCs, indicating its potential use as a co-sensitizer to improve spectral coverage and efficiency in solar cells (Hemavathi et al., 2019).

Antioxidant Properties

Derivatives of 4-Methoxy-2-phenoxynicotinonitrile have been synthesized and tested for their antioxidant activity. For instance, compounds synthesized from vanillin and p-anisidine were tested for their antioxidant activity using the DPPH method, showing promising results. Such studies are crucial for understanding the potential of these compounds in combating oxidative stress-related diseases (Kusumaningrum et al., 2021).

Safety and Hazards

Orientations Futures

Research on similar compounds suggests potential applications in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Propriétés

IUPAC Name |

4-methoxy-2-phenoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-16-12-7-8-15-13(11(12)9-14)17-10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKVTTDUUVLXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-phenoxynicotinonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzyl(3-ethynylphenyl)amino]-N-(cyanomethyl)acetamide](/img/structure/B2949153.png)

![[2-[(4R)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]-diphenylphosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2949154.png)

![(Z)-ethyl 3-allyl-2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2949156.png)

![1-[(4-Bromophenyl)(phenyl)methyl]piperazine](/img/structure/B2949157.png)

![1-(3-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949162.png)

![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide](/img/structure/B2949171.png)

![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949172.png)